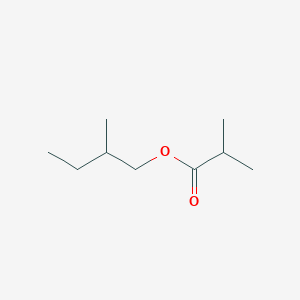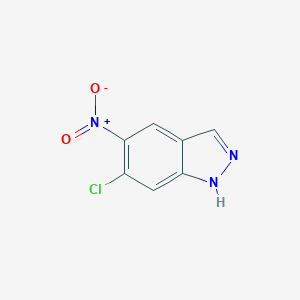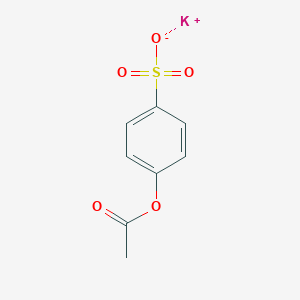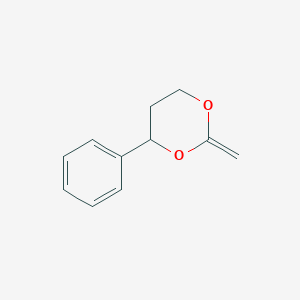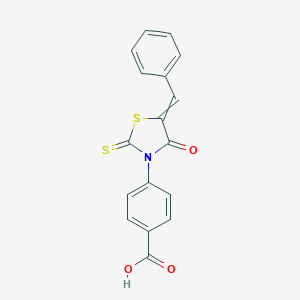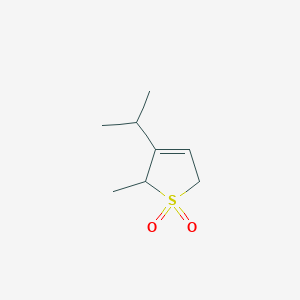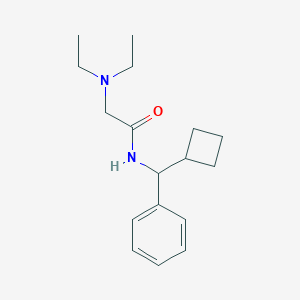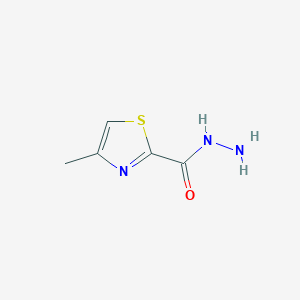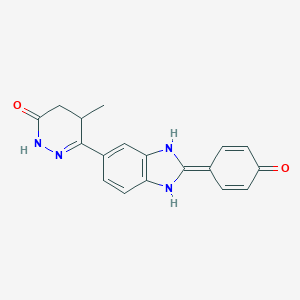
O-脱甲基匹莫苯丹
描述
UD-CG-212 是一种小分子药物,可作为环磷酸鸟苷磷酸二酯酶抑制剂。它是匹莫苯丹的代谢产物,匹莫苯丹是一种用于治疗心力衰竭的药物。 UD-CG-212 已被研究用于其心血管作用,特别是其增强心肌收缩力和血管舒张的能力 .
科学研究应用
UD-CG-212 已被广泛研究用于其科学研究应用,包括:
心血管研究: 它用于研究环磷酸鸟苷磷酸二酯酶抑制对心脏功能的影响。
药理学: 它有助于了解匹莫苯丹及其代谢产物的药代动力学和药效学。
细胞生物学: 它用于研究环磷酸鸟苷磷酸二酯酶抑制对细胞信号通路的影响。
作用机制
UD-CG-212 通过抑制环磷酸鸟苷磷酸二酯酶发挥作用,导致环磷酸鸟苷水平升高。这会导致增强心肌收缩力和血管舒张。 分子靶点包括环磷酸鸟苷磷酸二酯酶,所涉及的通路与环磷酸鸟苷信号传导有关 .
生化分析
Biochemical Properties
O-Demethyl pimobendan plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a positive inotrope by sensitizing the affinity of calcium for binding to troponin C on cardiac myocytes and inhibiting phosphodiesterase 3 (PDE3) . The inhibition of PDE3 also results in both arterial dilation and venodilation .
Cellular Effects
O-Demethyl pimobendan influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It improves the cardiac output without increasing the myocardial oxygen consumption .
Molecular Mechanism
The molecular mechanism of action of O-Demethyl pimobendan involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of O-Demethyl pimobendan change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of O-Demethyl pimobendan vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
O-Demethyl pimobendan is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
O-Demethyl pimobendan is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of O-Demethyl pimobendan and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
UD-CG-212 的制备涉及合成匹莫苯丹,然后进行代谢转化。匹莫苯丹通过一系列化学反应合成,包括将苯并咪唑衍生物与哒嗪酮部分偶联。 主要活性代谢产物 UD-CG-212 随后使用高效液相色谱分离和纯化 .
化学反应分析
UD-CG-212 经历各种化学反应,包括:
氧化: 它可以被氧化形成不同的代谢产物。
还原: 还原反应可以修饰其官能团。
取代: 取代反应可以在分子上的特定位置发生。
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
UD-CG-212 与其他环磷酸鸟苷磷酸二酯酶抑制剂相似,例如米力农和依诺昔酮。它在匹莫苯丹的特定代谢来源及其独特的药理学特征方面是独一无二的。类似化合物包括:
米力农: 另一种用于治疗心力衰竭的环磷酸鸟苷磷酸二酯酶抑制剂。
依诺昔酮: 具有类似心血管作用的环磷酸鸟苷磷酸二酯酶抑制剂 .
UD-CG-212 因其独特的代谢途径及其正性肌力和血管舒张作用的独特组合而脱颖而出。
属性
IUPAC Name |
3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-10-8-16(24)21-22-17(10)12-4-7-14-15(9-12)20-18(19-14)11-2-5-13(23)6-3-11/h2-7,9-10,23H,8H2,1H3,(H,19,20)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAXSEARPHDXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108381-22-2 | |
| Record name | O-Demethyl pimobendan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108381222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DEMETHYL PIMOBENDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PWG8BB816 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of UD-CG 212 Cl?
A1: UD-CG 212 Cl is a potent inhibitor of phosphodiesterase type III (PDE III), an enzyme that breaks down cyclic AMP (cAMP). [, , , , , , ] By inhibiting PDE III, UD-CG 212 Cl increases intracellular cAMP levels. [, , , , ]
Q2: What are the downstream effects of increased cAMP levels mediated by UD-CG 212 Cl?
A2: Increased cAMP levels lead to several downstream effects, including:
- Increased Ca2+ transients: This contributes to the positive inotropic effect of UD-CG 212 Cl, enhancing the force of cardiac muscle contraction. [, ]
- Activation of Ca2+-activated K+ channels: This contributes to the vasodilatory effects of UD-CG 212 Cl in vascular smooth muscle cells. []
- Potentiation of the inotropic effects of β-adrenoceptor agonists: UD-CG 212 Cl enhances the effects of drugs like isoproterenol. [, ]
Q3: How does acidosis affect the inotropic effects of UD-CG 212 Cl?
A4: Acidosis significantly reduces the positive inotropic effect of UD-CG 212 Cl primarily by diminishing its Ca2+-sensitizing effect. []
Q4: Does UD-CG 212 Cl affect cardiac rhythm?
A5: While UD-CG 212 Cl itself hasn't been definitively linked to proarrhythmic effects, research suggests its parent compound, pimobendan, might increase the risk of sudden death in patients with chronic congestive heart failure. Therefore, arrhythmia suppression with amiodarone is suggested as a precaution in such cases. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


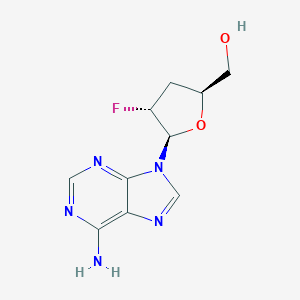



![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)
